Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate
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Overview
Description
Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate ester, a methoxy group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Carbamoylation: The amine is then reacted with an isocyanate to form the carbamate group.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The methoxy group can participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Similar structure but lacks the carbamate group.
Methyl 3-aminobenzoate: Contains an amino group instead of the carbamate group.
Methyl 2-methoxy-5-sulfamoylbenzoate: Contains a sulfamoyl group instead of the carbamate group.
Uniqueness
Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate is unique due to the presence of both a methoxy group and a carbamate group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23NO5 |
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Molecular Weight |
309.36 g/mol |
IUPAC Name |
methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17(4)10-11-7-12(14(18)21-6)9-13(8-11)20-5/h7-9H,10H2,1-6H3 |
InChI Key |
DPPULDBCKFURFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC(=C1)OC)C(=O)OC |
Origin of Product |
United States |
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